molecular formula C27H33N5O3S B11610288 1-[3-(butylsulfanyl)-6-[4-(diethylamino)-2-methoxyphenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(butylsulfanyl)-6-[4-(diethylamino)-2-methoxyphenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11610288
M. Wt: 507.6 g/mol
InChI Key: WQZAKFZNEIBCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, a butylsulfanyl group, and a diethylamino-methoxyphenyl group.

Preparation Methods

The synthesis of 1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, including the formation of the triazino-benzoxazepine core and the introduction of the butylsulfanyl and diethylamino-methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as sulfur, butyl halides, and diethylamine. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products, depending on the specific reaction conditions.

Scientific Research Applications

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

    1-[3-(BUTYLSULFANYL)-6-(3-CHLOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE: This compound has a similar structure but with a chlorophenyl group instead of a diethylamino-methoxyphenyl group.

    1-[3-(BUTYLSULFANYL)-6-(4-ISOPROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE: This compound features an isopropoxyphenyl group instead of a diethylamino-methoxyphenyl group.

The uniqueness of 1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H33N5O3S

Molecular Weight

507.6 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-[4-(diethylamino)-2-methoxyphenyl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C27H33N5O3S/c1-6-9-16-36-27-28-25-24(29-30-27)20-12-10-11-13-22(20)32(18(4)33)26(35-25)21-15-14-19(17-23(21)34-5)31(7-2)8-3/h10-15,17,26H,6-9,16H2,1-5H3

InChI Key

WQZAKFZNEIBCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=C(C=C4)N(CC)CC)OC)C(=O)C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.